Cas no 1211364-66-7 (3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide structure](https://ja.kuujia.com/scimg/cas/1211364-66-7x500.png)
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- IMidazo[1,2-a]pyridine-6-carboxylic acid, 3-chloro-, hydrazide
- 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide
-
- MDL: MFCD11100124
- インチ: 1S/C8H7ClN4O/c9-6-3-11-7-2-1-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14)
- InChIKey: URNNEHJKPWJSIJ-UHFFFAOYSA-N
- ほほえんだ: C12=NC=C(Cl)N1C=C(C(NN)=O)C=C2
計算された属性
- せいみつぶんしりょう: 210.031
- どういたいしつりょう: 210.031
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.4A^2
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512956-1g |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | 98% | 1g |
¥1848.00 | 2024-08-09 | |
Apollo Scientific | OR16910-1g |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | 1g |
£244.00 | 2025-02-19 | ||
Oakwood | -067648 |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | 97% | 067648 |
$0.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD602350-1g |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | 97% | 1g |
¥2352.0 | 2023-04-05 | |
Key Organics Ltd | AS-8340-10MG |
3-chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Fluorochem | 067648-1g |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | 97% | 1g |
£200.00 | 2022-03-01 | |
Key Organics Ltd | AS-8340-100MG |
3-chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | >90% | 100mg |
£146.00 | 2023-09-08 | |
Key Organics Ltd | AS-8340-5MG |
3-chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | AS-8340-20MG |
3-chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | >90% | 0mg |
£76.00 | 2023-04-12 | |
abcr | AB418475-1 g |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide |
1211364-66-7 | 1 g |
€266.80 | 2023-07-19 |
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazideに関する追加情報
Research Brief on 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1211364-66-7): Recent Advances and Applications
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1211364-66-7) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its applications as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide as a precursor in the synthesis of imidazopyridine-based kinase inhibitors. The study revealed that derivatives of this compound exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression, with IC50 values in the nanomolar range. Molecular docking studies further elucidated the binding interactions of these derivatives with target kinases, providing a structural basis for their activity.
In addition to its anticancer potential, recent research has explored the antimicrobial properties of 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that hydrazide derivatives of this compound displayed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through mechanistic assays and electron microscopy.
The synthetic accessibility of 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide has also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving a 78% yield with high purity (>99%). This advancement addresses previous challenges related to low yields and cumbersome purification steps, facilitating its broader application in drug discovery programs.
Ongoing research is exploring the compound's potential in neurodegenerative diseases. Preliminary in vitro studies suggest that certain derivatives may modulate neuroinflammatory pathways, though further in vivo validation is required. The compound's unique scaffold offers versatility for structural modifications, enabling the development of targeted therapies for diverse indications.
In conclusion, 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide (CAS: 1211364-66-7) represents a promising scaffold in medicinal chemistry, with demonstrated applications in oncology, infectious diseases, and potentially CNS disorders. Continued research into its structure-activity relationships and mechanism of action will likely yield additional therapeutic candidates in the coming years.
1211364-66-7 (3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide) 関連製品
- 859523-84-5(1-4-(cyclopentylamino)piperidin-1-ylethan-1-one)
- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)
- 2680706-95-8(4-(1-Acetylpiperidin-4-yl)-3-fluorobenzoic acid)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 2679934-90-6(tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)
- 1251626-04-6(N-(2-methoxy-5-methylphenyl)-2-2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)
- 868966-48-7(N-(2-fluorophenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)




